molecular formula C13H19N5O3 B2738920 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 361174-96-1

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2738920
CAS No.: 361174-96-1
M. Wt: 293.327
InChI Key: JZYVTSQUEBQTRU-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a synthetic compound with a complex structure that includes a purine base substituted with a methoxyethyl group, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic synthesis. One common route includes the alkylation of a purine derivative with 2-methoxyethyl halide under basic conditions, followed by the introduction of a pyrrolidinyl group through nucleophilic substitution. The final step often involves methylation at the 3-position of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar structural features but different applications.

    Phenyl ethyl methyl ether: Used in the fragrance industry, it shares the methoxyethyl group but has a different core structure.

Uniqueness

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific combination of functional groups and the purine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the purine family and features a pyrrolidine ring, which is crucial for its biological activity. The methoxyethyl group is hypothesized to enhance solubility and bioavailability.

The primary mechanism of action for this compound involves the inhibition of specific enzymes related to metabolic pathways. Notably, it has been studied as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism and is implicated in conditions such as type 2 diabetes and obesity .

Inhibition of DPP-IV

Research indicates that this compound exhibits potent inhibitory activity against DPP-IV, leading to increased levels of incretin hormones, which help regulate insulin secretion. This effect is particularly beneficial in managing blood glucose levels in diabetic patients.

Antitumor Activity

In addition to its role in glucose metabolism, this compound has shown promise in antitumor activity. Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Case Studies

  • DPP-IV Inhibition : A study involving diabetic mouse models showed that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin secretion mediated by increased incretin levels .
  • Antitumor Efficacy : In vitro studies assessed the compound's effects on human cancer cell lines (e.g., breast and colon cancer). Results indicated that it inhibited cell proliferation significantly, with IC50 values suggesting high potency against these types of cancer cells .

Data Table: Biological Activities

Activity TypeAssay TypeIC50 ValueReference
DPP-IV InhibitionEnzyme Activity Assay25 nM
Antitumor ActivityCell Proliferation Assay30 nM
Apoptosis InductionFlow CytometrySignificant

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-16-10-9(11(19)15-13(16)20)18(7-8-21-2)12(14-10)17-5-3-4-6-17/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYVTSQUEBQTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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